

Biotin-PEG3-C3-NH2: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Biotin-PEG3-C3-NH2

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This technical guide provides an in-depth overview of **Biotin-PEG3-C3-NH2**, a versatile heterobifunctional linker molecule widely utilized in biomedical research and drug development. This document, intended for researchers, scientists, and drug development professionals, details the structure, physicochemical properties, and key applications of this reagent, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and affinity-based assays.

Core Structure and Properties

Biotin-PEG3-C3-NH2 is composed of three key functional moieties: a biotin group for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal primary amine group. The chemical structure is characterized by a biotin molecule linked via an amide bond to a triethylene glycol spacer, which is further connected to a three-carbon (propyl) chain terminating in a primary amine. This specific structure is identified by the CAS number 183896-00-6.

The PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, while also providing a flexible arm that minimizes steric hindrance in binding interactions. The terminal primary amine serves as a reactive handle for covalent conjugation to various molecules, most commonly through the formation of stable amide bonds with carboxylic acids.

Physicochemical and Technical Data

A summary of the key quantitative data for **Biotin-PEG3-C3-NH2** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	183896-00-6	[1][2]
Molecular Formula	C ₂₀ H ₃₈ N ₄ O ₅ S	[1]
Molecular Weight	446.60 g/mol	[1]
Appearance	Colorless to light yellow oil or waxy solid	[1][3]
Purity	Typically ≥95%	[2]
Solubility	Soluble in methanol (≥175 mg/mL), DMSO, DMF, and water.	[1]
Storage Conditions	Store at -20°C, sealed and protected from moisture.	[1]
Reactivity	The terminal primary amine reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The optimal pH for this reaction is typically between 7.2 and 8.5.	[4][5]
pKa (Conjugate Acid)	Estimated to be in the range of 9.5 - 11.0.	[6][7][8]

Applications in Research and Drug Development

The unique trifunctional structure of **Biotin-PEG3-C3-NH2** makes it a valuable tool in a variety of applications, most notably in the fields of targeted protein degradation and affinity-based proteomics.

Linker for Proteolysis Targeting Chimeras (PROTACs)

Biotin-PEG3-C3-NH2 is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The PEG3 and C3 components of the linker provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

The primary amine of **Biotin-PEG3-C3-NH2** allows for its conjugation to a ligand that binds to the target protein or a ligand that binds to an E3 ligase, typically through amide bond formation.

Affinity-Based Applications

The high-affinity interaction between biotin and streptavidin is leveraged in various affinity-based assays. **Biotin-PEG3-C3-NH2** can be conjugated to small molecules, peptides, or proteins to create biotinylated probes. These probes can then be used for:

- Pull-down assays: to identify and isolate binding partners of a specific molecule from a complex mixture, such as a cell lysate.[5]
- Immunoassays: such as ELISA and Western blotting, for the detection and quantification of specific analytes.
- Surface immobilization: to attach proteins or other molecules to streptavidin-coated surfaces for various analytical purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Biotin-PEG3-C3-NH2**.

Protocol for Conjugation of Biotin-PEG3-C3-NH2 to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of **Biotin-PEG3-C3-NH2** to a small molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

- **Biotin-PEG3-C3-NH2**

- Carboxylic acid-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Purification system (e.g., reverse-phase HPLC)

Procedure:

- Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. b. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction: a. Dissolve **Biotin-PEG3-C3-NH2** in the reaction buffer. b. Add 1.2 molar equivalents of the **Biotin-PEG3-C3-NH2** solution to the activated carboxylic acid solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
- Purification: a. Purify the biotinylated molecule from the reaction mixture using reverse-phase HPLC. b. Lyophilize the purified fractions to obtain the final product. c. Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol for a Pull-Down Assay Using a Biotinylated Small Molecule

This protocol describes a pull-down assay to verify the interaction between a biotinylated small molecule and its target protein from a cell lysate.

Materials:

- Biotinylated small molecule
- Streptavidin-coated magnetic beads
- Cell lysate
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
- SDS-PAGE and Western blotting reagents
- Primary antibody specific for the target protein

Procedure:

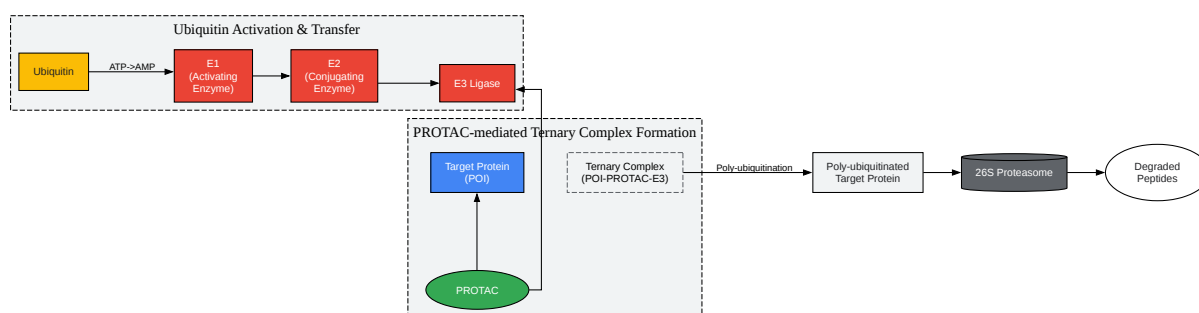
- Preparation of Beads: a. Resuspend the streptavidin beads in Lysis Buffer. b. Wash the beads three times with Lysis Buffer, using a magnetic stand to separate the beads between washes.
- Binding of Biotinylated Ligand to Beads: a. Incubate the washed beads with an excess of the biotinylated small molecule in Lysis Buffer for 1 hour at 4°C with gentle rotation. b. Wash the beads three times with Lysis Buffer to remove unbound ligand.
- Incubation with Cell Lysate: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add the clarified cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

- Washing: a. Separate the beads from the lysate using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.
- Elution: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
- Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target protein to confirm its presence.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the ubiquitin-proteasome system, the cellular machinery hijacked by PROTACs to induce targeted protein degradation.

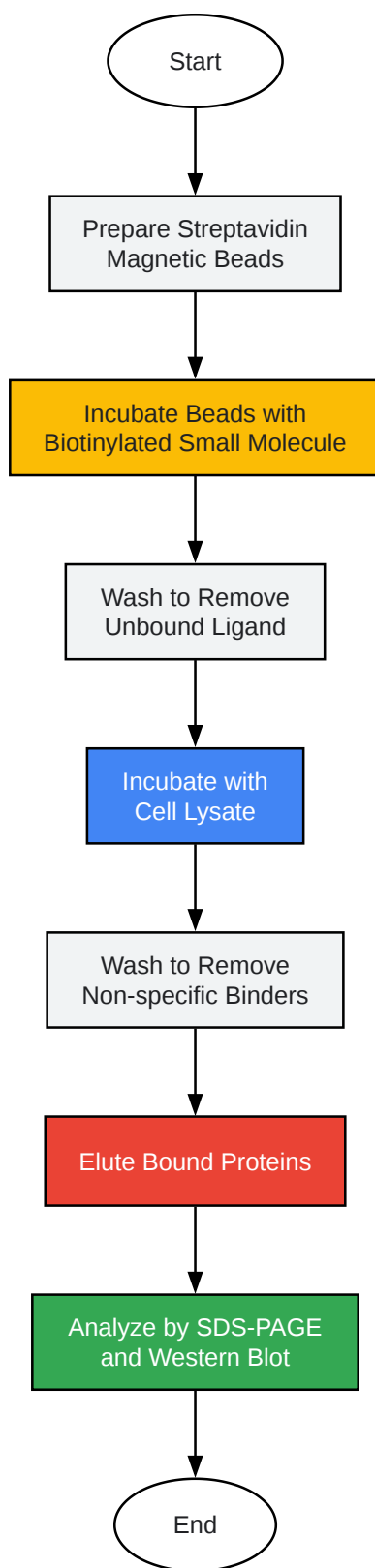


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Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Experimental Workflow: Pull-Down Assay

The following diagram outlines the key steps in a pull-down assay using a biotinylated small molecule to identify its protein binding partners.



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Caption: Experimental workflow for a pull-down assay.

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